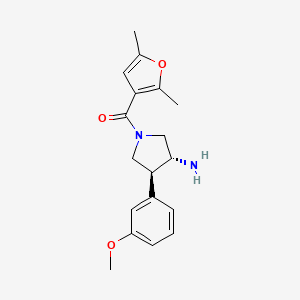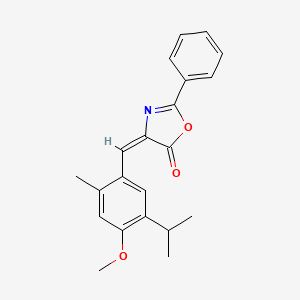![molecular formula C19H18F3N3O3 B5570465 1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)
1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves complex chemical procedures aimed at enhancing certain pharmacological activities. For instance, Carceller et al. (1993) discussed the preparation of (cyanomethyl)piperazines, focusing on oral activity improvements through structural modifications, such as the attachment of a methyl group to pyridine derivatives, which significantly increased potency in various tests, including PAF-induced platelet aggregation and mortality tests in mice (Carceller et al., 1993).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been examined, revealing insights into the conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in the packing of molecules in crystals. Kuleshova & Khrustalev (2000) provided detailed structural analyses of hydroxy derivatives of hydropyridine, underscoring the importance of hydrogen bonding in determining molecular conformation and crystal packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions of piperazine and piperidine derivatives often aim at achieving potent biological activities. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exploring their anti-acetylcholinesterase activity. They found that modifying the benzamide moiety and introducing different groups significantly affected the compounds' potency (Sugimoto et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Biginelli Synthesis of Dihydropyrimidinone Derivatives: The synthesis of enaminones, which include derivatives related to the compound , was explored through a one-pot Biginelli reaction. The study demonstrated an efficient method for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacological and Biological Activities
- Metabolic Disposition in Various Species: Research on casopitant, a neurokinin-1 receptor antagonist structurally related to the compound, revealed insights into its absorption, distribution, metabolism, and elimination in mice, rats, and dogs, providing a comparative perspective with humans (Miraglia et al., 2010).
- PAF Antagonists: Studies on (cyanomethyl)piperazines, closely related to the query compound, showed improved oral activity and potential development for pharmacological use (Carceller et al., 1993).
Therapeutic Applications
- Discovery of Motilin Receptor Agonist: The discovery of a novel small molecule motilin receptor agonist, which shares a structural motif with the query compound, was significant for its potential application in gastrointestinal transit modulation (Westaway et al., 2009).
- Bacterial Biofilm and MurB Inhibitors: Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally related to the compound , were synthesized and showed significant antibacterial efficacy and biofilm inhibition activities, suggesting potential in antimicrobial applications (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-[2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-13-2-5-15(6-3-13)25-9-8-23(12-18(25)28)17(27)11-24-10-14(19(20,21)22)4-7-16(24)26/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIVHURWSSBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)
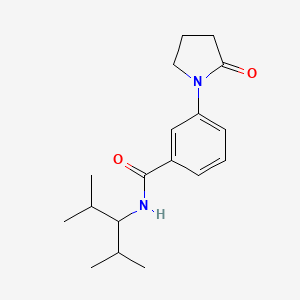
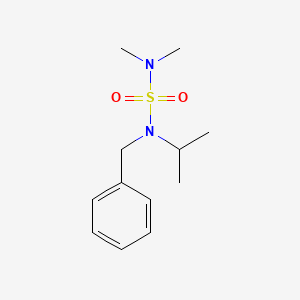
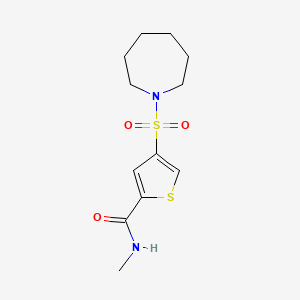
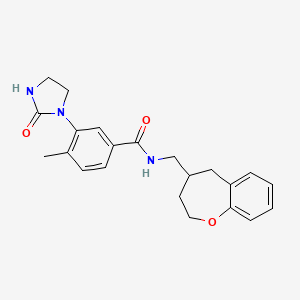
![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)


